molecular formula C9H12ClN3 B8197292 (1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride CAS No. 1259603-82-1

(1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride

Cat. No.: B8197292
CAS No.: 1259603-82-1
M. Wt: 197.66 g/mol
InChI Key: MWVMBDNGTWCEMK-FJXQXJEOSA-N
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Description

(1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride is a chemical compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available compounds that undergo a series of transformations, including cyclization, amination, and halogenation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and exploring new reaction pathways.

Biology

Biologically, this compound is investigated for its potential as a therapeutic agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest in drug discovery and development.

Medicine

In medicine, this compound is explored for its potential to treat various diseases. Its efficacy, safety, and pharmacokinetic properties are evaluated through preclinical and clinical studies.

Industry

Industrially, the compound may be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to therapeutic effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride include other imidazopyridines and related heterocyclic compounds. Examples include:

  • Imidazo[1,2-a]pyridine derivatives
  • Pyrido[1,2-a]pyrimidine compounds
  • Benzimidazole analogs

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration and the presence of unique functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-7(10)8-2-3-9-11-4-5-12(9)6-8;/h2-7H,10H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVMBDNGTWCEMK-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C=CN=C2C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN2C=CN=C2C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680606
Record name (1S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259603-82-1
Record name (1S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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